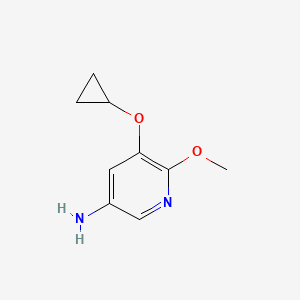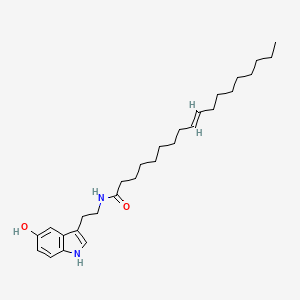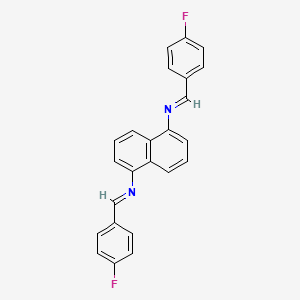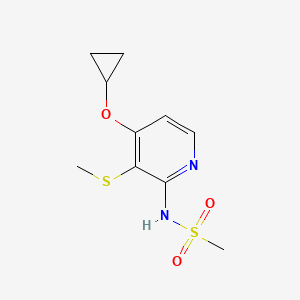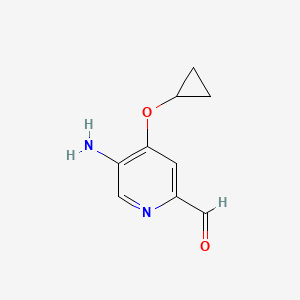
4,4-Dimethyl-1-phenyl-1-pentyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Al(dimethylether) can be synthesized through the reaction of aluminum chloride with dimethyl ether. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
AlCl3+3(CH3)2O→Al((CH3)2O)3+3HCl
Industrial Production Methods
Industrial production of Al(dimethylether) involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification and crystallization to obtain high-purity Al(dimethylether).
Chemical Reactions Analysis
Types of Reactions
Al(dimethylether) undergoes various chemical reactions, including:
Oxidation: Al(dimethylether) can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions involving Al(dimethylether) can lead to the formation of aluminum metal and dimethyl ether.
Substitution: Al(dimethylether) can participate in substitution reactions where the dimethyl ether ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various ligands, such as phosphines and amines, can be used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and dimethyl ether.
Reduction: Aluminum metal and dimethyl ether.
Substitution: New aluminum complexes with different ligands.
Scientific Research Applications
Al(dimethylether) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Al(dimethylether) is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs).
Chemistry: It serves as a reagent in the synthesis of other aluminum compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Al(dimethylether) involves the coordination of dimethyl ether molecules to the aluminum center. This coordination affects the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Al(triethylamine): Another aluminum coordination compound with triethylamine ligands.
Al(ethyl ether): Similar to Al(dimethylether) but with ethyl ether ligands.
Al(tetrahydrofuran): An aluminum complex with tetrahydrofuran ligands.
Uniqueness
Al(dimethylether) is unique due to its specific coordination environment and the properties imparted by the dimethyl ether ligands. This uniqueness makes it valuable in specific catalytic and materials science applications.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3 |
InChI Key |
FGMAZQOESWZPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B14806935.png)
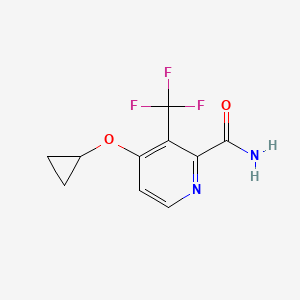
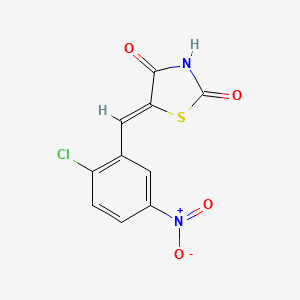
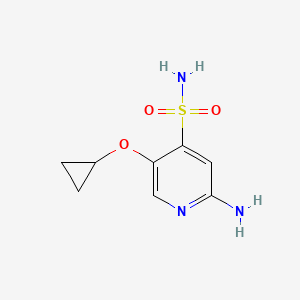

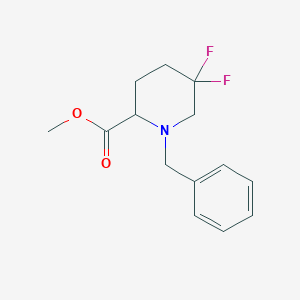
![3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B14806965.png)
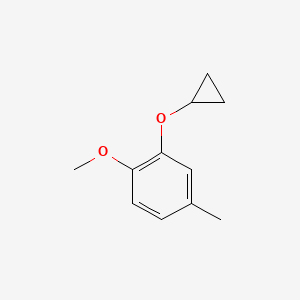
![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
